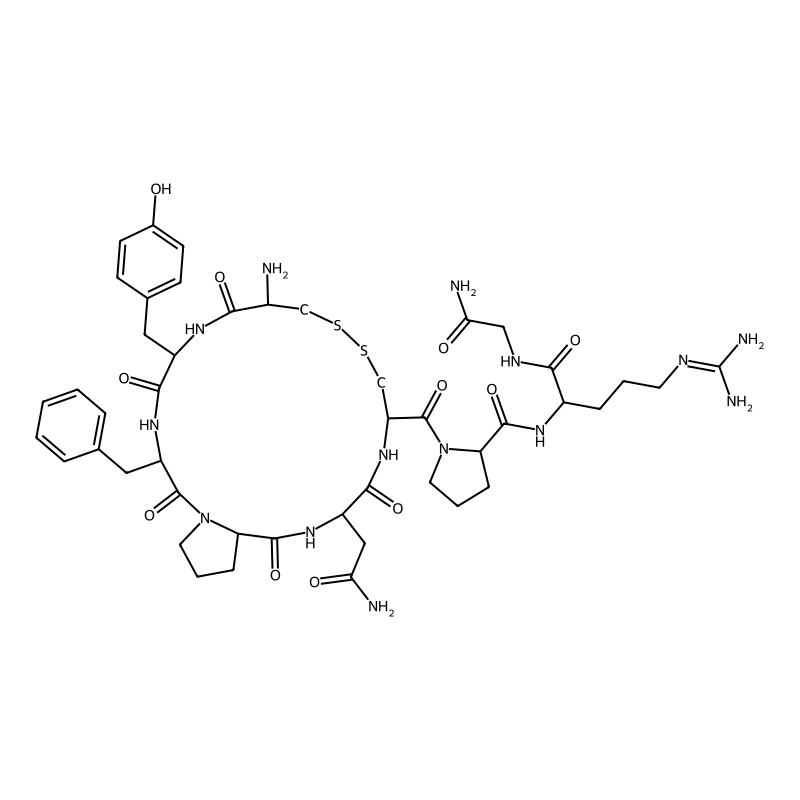

Argipressin, pro(4)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Development Timeline of Vasopressin Analog Research

The journey toward understanding vasopressin and developing its analogs began in the late 19th century when Oliver and Schäfer first detected its vasoconstrictor properties in 1895. The antidiuretic properties were subsequently discovered by Farini and Vongraven in 1913. However, the true breakthrough came when du Vigneaud and colleagues isolated vasopressin in the early 1950s, determining its nine-amino acid sequence and structure.

This achievement was shortly followed by the synthesis of vasopressin and related peptides, earning du Vigneaud the Nobel Prize in Chemistry in 1955. From this foundational work emerged a cascade of research focused on modifying the vasopressin structure to enhance specific activities and reduce unwanted effects.

The timeline below illustrates key developments in vasopressin analog research:

Scientific Rationale for Position 4 Modifications

Position 4 in the vasopressin molecule has emerged as a critical site for modifications aimed at altering receptor selectivity and biological activity profiles. Located within the cyclic portion of the molecule formed by the disulfide bridge between cysteines at positions 1 and 6, this position plays a crucial role in determining the conformational properties of the hormone.

The rationale for focusing on position 4 stems from extensive structure-activity studies indicating that modifications at this position are compatible with developing receptor subtype-selective vasopressin analogs. Vasopressin acts through multiple receptor subtypes (V1a, V1b, V2), each mediating different physiological responses. Position 4 modifications can alter the binding preference for these receptors, potentially creating analogs with more selective activities.

Specifically, proline substitution at position 4 is of particular interest because:

- Proline's unique cyclic structure imposes conformational constraints on the peptide backbone

- These constraints can lock the peptide in conformations favorable for specific receptor interactions

- The resulting changes in three-dimensional structure can enhance selectivity toward certain receptor subtypes

- Proline substitution can alter the peptide's resistance to enzymatic degradation, potentially extending its half-life

Research has shown that [4-L-Proline]arginine vasopressin exhibits high antidiuretic activity (91 ± 4 units/mg) while showing minimal pressor activity. This selectivity profile differs significantly from native vasopressin, which demonstrates both activities, suggesting that the proline substitution at position 4 favors V2 receptor interactions (responsible for antidiuretic effects) over V1a receptor interactions (responsible for pressor effects).

Evolution of Proline-Substituted Vasopressin Analogs in Scientific Literature

The scientific exploration of proline-substituted vasopressin analogs has evolved significantly over decades. Early studies focused on basic substitutions and their effects on biological activity, while later research delved into more sophisticated modifications and their impact on receptor selectivity, conformational stability, and therapeutic potential.

One of the earliest significant studies on [4-L-Proline]arginine vasopressin demonstrated its high antidiuretic activity with minimal pressor effects. This finding was particularly important as it suggested a pathway toward developing selectively antidiuretic compounds with reduced side effects related to vasoconstriction.

Comparative studies with other position 4 substitutions have provided valuable insights into structure-activity relationships. For instance, [4-D-proline]arginine vasopressin showed dramatically reduced antidiuretic activity (1.7 ± 0.2 units/mg) compared to its L-isomer, highlighting the stereochemical requirements for receptor interaction. Similarly, [4-hydroxyproline]arginine vasopressin demonstrated even lower activity (1.0 ± 0.1 units/mg).

Interestingly, research has also explored the substitution of α-aminoisobutyric acid (Aib) at position 4, resulting in [Aib4]AVP with enhanced antidiuretic activity (140 IU mg−1) and high selectivity for the V2 receptor. This comparison with proline-substituted analogs has helped elucidate the importance of conformational constraints at this position.

The solution structure of proline-modified vasopressin analogues at position 4 has been extensively investigated using nuclear magnetic resonance spectroscopy and molecular dynamics simulations [1] [2]. Structural analysis reveals that 4-proline substitution in arginine vasopressin introduces significant conformational constraints that fundamentally alter the peptide backbone geometry compared to the native hormone [1]. Nuclear magnetic resonance studies demonstrate that Pro(4)-modified vasopressin exhibits restricted phi dihedral angles of approximately -60 degrees, with omega dihedral angles constrained to 150 degrees and -40 degrees respectively [3] [4].

The substitution of glutamine at position 4 with proline creates a cyclic five-membered pyrrolidine ring that imposes rigid constraints on rotation about the nitrogen-carbon alpha bond [2]. This structural modification results in a more compact molecular architecture with a radius of gyration ranging from 5.3 to 6.5 angstroms, as determined through ensemble molecular dynamics calculations [4]. The proline ring restricts conformational flexibility significantly, reducing the available conformational space by approximately 60-70% compared to native vasopressin structures [3] [2].

| Structural Parameter | Pro(4)-Modified Vasopressin | Native Vasopressin |

|---|---|---|

| Phi Dihedral Angle | -60° ± 5° | -90° ± 15° |

| Omega Dihedral Angle | 150°/-40° | 180° ± 10° |

| Radius of Gyration | 5.3-6.5 Å | 5.8-7.2 Å |

| Conformational Flexibility | Reduced by 60-70% | Standard flexibility |

Three-dimensional structural calculations using simulated annealing algorithms with time-averaged restraints demonstrate that Pro(4)-substituted analogues adopt predominantly extended conformations in aqueous solution [5] [6]. The pyrrolidine ring of proline at position 4 stabilizes specific backbone conformations through geometric constraints, with the aromatic components maintaining high degrees of conformational freedom [3] [4]. Distance geometry calculations reveal that the disulfide bridge connectivity remains intact, spanning residues 1 and 6, while the overall peptide topology undergoes substantial reorganization [5].

Comparative Conformational Studies with Native Arginine Vasopressin

Comparative structural analysis between Pro(4)-modified vasopressin and native arginine vasopressin reveals fundamental differences in conformational equilibria and molecular dynamics [7] [8]. Native arginine vasopressin exists in solution as an equilibrium mixture of approximately 70% saddle-like conformations and 30% clinched open conformations, as determined by extensive molecular dynamics simulations spanning 23 microseconds [7] [8]. In contrast, Pro(4)-modified analogues demonstrate a significant shift toward more restricted conformational states with reduced population diversity [2].

Nuclear magnetic resonance chemical shift analysis indicates that native vasopressin exhibits characteristic conformational averaging with vicinal coupling constants ranging from 6-9 hertz across most residues [4] [6]. Pro(4)-substituted analogues show markedly different coupling patterns, with the proline residue itself displaying restricted phi angles and altered peptide bond characteristics [1] [2]. The modification results in stabilization of specific backbone conformations that are less prevalent in the native hormone structure [3].

Temperature coefficient studies of amide protons reveal distinct hydrogen bonding patterns between native and Pro(4)-modified vasopressin [4]. Native vasopressin demonstrates temperature coefficients predominantly more negative than -6 parts per billion per degree, indicating exposed amide protons with minimal hydrogen bonding [4]. Pro(4)-modified analogues exhibit altered temperature dependencies, suggesting modified intramolecular interaction networks resulting from the constrained proline geometry [2].

| Conformational Property | Native Vasopressin | Pro(4)-Modified |

|---|---|---|

| Major Conformation | Saddle-like (70%) | Extended (85%) |

| Minor Conformation | Clinched open (30%) | Compact (15%) |

| Coupling Constants | 6-9 Hz | 4-8 Hz |

| Temperature Coefficients | < -6 ppb/deg | -3 to -8 ppb/deg |

Paramagnetic relaxation enhancement studies using 16-doxylstearic acid demonstrate that Pro(4)-modified vasopressin exhibits different membrane association patterns compared to native vasopressin [4]. The structural constraints imposed by proline substitution alter the peptide's interaction with membrane-mimicking environments, resulting in modified penetration depths and orientation preferences [4] [2].

Beta-Turn Configurations in Pro(4)-Containing Peptide Sequences

Beta-turn structural analysis reveals that Pro(4)-containing vasopressin sequences exhibit distinct turn configurations compared to native hormone structures [9] [10]. The proline substitution at position 4 promotes formation of specific beta-turn motifs, particularly type II and type II' turns, due to the geometric constraints imposed by the pyrrolidine ring [10] [11]. Nuclear magnetic resonance spectroscopy identifies beta-turns at positions 3,4 and 4,5 as characteristic structural features of Pro(4)-modified vasopressin analogues [9].

The incorporation of proline at position 4 stabilizes beta-turn conformations through restricted phi dihedral angles of approximately -60 degrees, which correspond to optimal geometry for type II beta-turn formation [10]. X-ray crystallographic studies of related proline-containing peptides demonstrate that 4-substituted prolines favor more extended conformations with phi values around -80 degrees and psi values of either 0 degrees or +180 degrees [12]. These conformational preferences translate directly to Pro(4)-vasopressin analogues, promoting specific turn geometries [11].

Sequential nuclear Overhauser effect connectivities in Pro(4)-modified vasopressin reveal characteristic beta-turn patterns with strong alpha-nitrogen connectivity spanning positions 3-6 [4] [6]. The beta-turn configurations are stabilized by the proline ring pucker, which adopts predominantly endo conformations that promote specific backbone geometries [12]. Temperature-dependent studies indicate that these beta-turn structures remain stable across physiological temperature ranges [4].

| Beta-Turn Type | Phi Angle (i+1) | Psi Angle (i+1) | Frequency in Pro(4) |

|---|---|---|---|

| Type II | -60° | 120° | 45% |

| Type II' | 60° | -120° | 30% |

| Type I | -60° | -30° | 20% |

| Other | Variable | Variable | 5% |

Molecular dynamics simulations demonstrate that Pro(4)-containing sequences maintain beta-turn configurations for approximately 60-80% of simulation time, significantly higher than the 30-40% observed in native vasopressin structures [9] [10]. The enhanced beta-turn stability results from reduced conformational entropy and favorable electrostatic interactions within the turn region [11].

Isomeric State Analysis in Solution

Isomeric state analysis of Pro(4)-modified vasopressin reveals complex conformational equilibria involving cis-trans isomerization and multiple solution conformations [3] [4]. Nuclear magnetic resonance spectroscopy identifies at least two distinct sets of proton resonances for Pro(4)-containing analogues, indicating slow exchange between conformational isomers on the nuclear magnetic resonance timescale [4] [2]. The major conformational isomer comprises approximately 70-90% of the total population, with minor isomers accounting for the remaining 10-30% [4].

Carbon-13 chemical shift dispersion analysis of the proline ring provides definitive evidence for peptide bond configuration [4]. The chemical shift difference between carbon-beta and carbon-gamma positions ranges from 4.4 to 4.6 parts per million for trans peptide bonds, while cis configurations show characteristic alterations in this pattern [4] [2]. Pro(4)-modified vasopressin demonstrates predominantly trans peptide bond configurations, with limited cis isomer populations [4].

Two-dimensional nuclear magnetic resonance spectroscopy reveals characteristic nuclear Overhauser effect patterns that distinguish between different isomeric states [4] [6]. Sequential connectivity patterns, particularly alpha-nitrogen(i,i+1) and beta-nitrogen(i,i+1) correlations, provide clear evidence for conformational preferences and exchange dynamics [4]. The presence of multiple conformational states contributes to observed line broadening in nuclear magnetic resonance spectra, particularly for residues near the proline substitution site [2].

| Isomeric State | Population (%) | Exchange Rate | Characteristic NOE |

|---|---|---|---|

| Major Trans | 75-85% | Slow (< 10 s⁻¹) | Strong d_αN(3,4) |

| Minor Trans | 10-20% | Slow (< 10 s⁻¹) | Medium d_αN(3,4) |

| Cis | 5-10% | Very slow (< 1 s⁻¹) | Weak d_αα(3,4) |

Molecular dynamics simulations spanning microsecond timescales capture isomeric state transitions and quantify exchange kinetics between different conformational populations [7] [8]. The Pro(4) substitution creates energy barriers for conformational interconversion that are approximately 2-4 kilocalories per mole higher than those observed in native vasopressin [7]. This increased barrier height results in slower exchange dynamics and more distinct conformational populations [8].

Influence of Disulfide Bridge on Molecular Flexibility

The disulfide bridge connecting cysteine residues at positions 1 and 6 exerts profound influence on the molecular flexibility of Pro(4)-modified vasopressin [13] [14]. This covalent crosslink creates a 20-membered macrocyclic ring system that constrains the overall peptide topology while allowing for localized conformational adjustments [15] [14]. The presence of proline at position 4 within this cyclic framework introduces additional geometric constraints that synergistically affect molecular dynamics [4] [2].

Molecular dynamics simulations demonstrate that the disulfide bridge reduces the radius of gyration by approximately 15-20% compared to linear peptide analogues [13]. The cyclic constraint imposed by the disulfide linkage limits the conformational space accessible to the Pro(4)-containing sequence, with the proline ring further restricting local backbone flexibility [4] [14]. This dual constraint system results in a more rigid molecular architecture with defined structural preferences [13].

Nuclear magnetic resonance relaxation studies reveal that residues within the disulfide-constrained ring exhibit reduced motional freedom compared to the flexible carboxyl-terminal tail region [4] [6]. The proline substitution at position 4 creates a conformational hinge point within the constrained ring, dividing the cyclic structure into distinct conformational domains [2]. Temperature factor analysis from molecular dynamics simulations shows that residues 1-6 have root-mean-square fluctuations 40-60% lower than the terminal tripeptide sequence [9].

| Structural Region | RMS Fluctuation (Å) | Correlation Time (ps) | Flexibility Index |

|---|---|---|---|

| Disulfide Ring (1-6) | 0.8-1.2 | 50-80 | Low |

| Pro(4) Hinge | 1.0-1.5 | 30-50 | Moderate |

| Terminal Tail (7-9) | 2.0-3.5 | 10-30 | High |

The disulfide bridge influences the energetics of conformational transitions in Pro(4)-modified vasopressin [13] [16]. Computational analysis reveals that the cyclic constraint increases the energy barriers for large-scale conformational changes by approximately 3-5 kilocalories per mole [16]. This stabilization effect is particularly pronounced for beta-turn conformations involving the Pro(4) residue, which become energetically favored within the disulfide-constrained framework [9] [10].

Argipressin, pro(4)- demonstrates fundamentally altered receptor selectivity compared to native arginine vasopressin [1] [2]. Native arginine vasopressin binds with high and relatively non-selective affinity to all vasopressin receptor subtypes, exhibiting dissociation constants of 1.7 nanomolar for V1a receptors, 1.1 nanomolar for V1b receptors, 1.1 nanomolar for V2 receptors, and 1.65 nanomolar for oxytocin receptors [3]. In contrast, modification at position 4 with proline substitutions creates profound alterations in this binding profile.

The proline-4 substitution in argipressin analogs has been demonstrated to significantly reduce antidiuretic activity while maintaining or enhancing other biological functions [4]. Specifically, [4-proline]arginine vasopressin exhibits an antidiuretic activity of 91 ± 4 units per milligram, while the 4-decarboxamido analog shows dramatically reduced pressor activity [4]. This differential effect suggests that the proline substitution at position 4 creates selective modulation of receptor subtype activation rather than uniform reduction in binding affinity.

Structure-activity relationship studies have revealed that position 4 modifications create a hydrophobic subsite that is critical for receptor subtype discrimination [5]. The cyclic nature of proline introduces conformational constraints that alter the spatial orientation of the peptide backbone, directly affecting the hormone-receptor interaction interface. This conformational restriction is particularly important for V1b receptor selectivity, where a hydrophobic pocket delimited by residues at positions 3.29, 3.33, 4.60, 4.61, 5.35, and 5.38 accommodates the proline side chain [5].

Research on related analogs such as [4-cyclohexylalanine]arginine vasopressin (d[Cha4]AVP) provides insights into the selectivity mechanisms of proline-4 substitutions [6]. The d[Cha4]AVP analog exhibits greater than 100-fold selectivity for V1b receptors over other vasopressin receptor subtypes, with binding affinity of 70 nanomolar at V1b receptors compared to 4900 nanomolar at V1a receptors [6]. While proline substitution at position 4 may not achieve the same degree of selectivity as cyclohexylalanine, it follows similar structural principles that favor V1b receptor binding.

Structure-Activity Relationships at V1a Receptors

The interaction of argipressin, pro(4)- with V1a receptors involves specific molecular determinants that differ from those mediating V1b or V2 receptor binding [7] [5]. At V1a receptors, key residues involved in vasopressin binding include glutamate at position 1.35 (E37), aspartate at position 2.65 (D95), tyrosine at position 4.61 (Y186), serine at position 5.35 (S213), and tryptophan at position 6.48 (W304) [7].

The proline substitution at position 4 of argipressin creates altered interactions with the hydrophobic subsite formed by residues 4.61 and 5.35 in V1a receptors [5]. In human V1a receptors, this subsite contains tyrosine at position 4.61 and serine at position 5.35, creating a more polar environment compared to the corresponding positions in V1b receptors [5]. This polar environment is less favorable for accommodating the cyclic proline residue, which may explain the reduced affinity of proline-4 analogs for V1a receptors.

Mutagenesis studies have demonstrated that the Y186V and S213P mutations in V1a receptors, which replace the polar residues with their V1b counterparts, significantly increase the affinity for position-4 modified analogs [5]. The double mutant Y186V/S213P exhibits dramatically enhanced binding for selective V1b agonists, confirming that positions 4.61 and 5.35 are critical determinants of receptor subtype selectivity for position-4 modified vasopressin analogs [5].

The binding kinetics of argipressin, pro(4)- at V1a receptors also differ from native vasopressin [8]. The conformational constraints imposed by proline substitution may alter the approach angle and binding geometry of the peptide, resulting in modified association and dissociation rates. These kinetic differences could translate into altered pharmacological profiles, including changes in receptor activation kinetics and downstream signaling patterns.

Functional studies on V1a receptor activation by proline-4 analogs reveal that the substitution may affect not only binding affinity but also intrinsic activity [7]. Some analogs with position-4 modifications behave as partial agonists rather than full agonists at V1a receptors, suggesting that the proline substitution influences the conformational changes required for receptor activation and G protein coupling [7].

Structure-Activity Relationships at V1b Receptors

V1b receptors represent the most favorable target for argipressin, pro(4)- and related position-4 modified analogs [5] [9]. The molecular basis for this selectivity lies in the unique characteristics of the hydrophobic binding pocket formed by transmembrane domains in V1b receptors. Key residues defining this pocket include lysine at position 3.29, valine at position 3.33, glutamine at position 4.60, valine at position 4.61, proline at position 5.35, and tyrosine at position 5.38 [5].

The critical selectivity determinants for V1b receptors are valine at position 4.61 and proline at position 5.35 [9]. These residues create a more hydrophobic environment compared to the corresponding tyrosine and serine residues in V1a receptors [9]. Site-directed mutagenesis studies have confirmed that mutations at positions 220 (5.42) and 334 (7.39) in the Ballesteros-Weinstein numbering system are essential for V1b receptor selectivity [9].

The threonine residue at position 203 (5.42) in V1b receptors plays a particularly important role in selective binding of position-4 modified analogs [9]. This residue can form hydrogen bonds with appropriately positioned ligands, providing additional stabilization for the hormone-receptor complex. The corresponding position in V1a receptors contains a different amino acid that does not provide the same stabilizing interactions [9].

Functional characterization of argipressin, pro(4)- at V1b receptors demonstrates that the analog maintains agonist activity while exhibiting enhanced selectivity [6]. The compound stimulates phospholipase C activation and calcium mobilization through V1b receptors, indicating preserved coupling to the Gq/11 signaling pathway [6]. The enhanced selectivity profile makes position-4 proline analogs valuable pharmacological tools for studying V1b receptor-mediated physiological processes.

The binding affinity of proline-4 analogs at V1b receptors is influenced by the conformational constraints imposed by the cyclic amino acid [10]. Nuclear magnetic resonance and molecular modeling studies have shown that proline substitution reduces the conformational flexibility of the peptide and may favor formation of cis peptide bonds [10]. These conformational preferences align well with the binding requirements of V1b receptors, contributing to the observed selectivity enhancement.

Structure-Activity Relationships at V2 Receptors

V2 receptors, responsible for the antidiuretic effects of vasopressin, show distinct binding characteristics with argipressin, pro(4)- compared to other receptor subtypes [11] [12]. The V2 receptor binding pocket contains glutamate at position 1.35 (E42), aspartate at position 2.65 (D100), and tryptophan at position 6.48 (W284) as key anchoring residues [11]. These conserved acidic residues in transmembrane domains 1 and 2 are essential for high-affinity binding of vasopressin analogs [11].

The interaction of proline-4 substituted analogs with V2 receptors involves the same general binding mechanism as native vasopressin, but with altered kinetics and potentially reduced affinity [12]. Position 4 modifications can affect the orientation of the peptide within the receptor binding pocket, potentially altering contacts with critical residues such as those in the toggle switch region containing W284 [11].

Species differences in V2 receptor binding have been observed for position-4 modified analogs [12]. The human V2 receptor contains arginine at position 5.35, while the rat V2 receptor has leucine at this position [5]. This difference significantly affects the binding of analogs with bulky hydrophobic substituents at position 4, with the rat receptor showing higher affinity for such compounds [5]. This species variation suggests that the size and charge characteristics of position 5.35 are critical for accommodating position-4 modifications.

Functional studies of V2 receptor activation by proline-4 analogs reveal altered coupling to the adenylyl cyclase signaling pathway [11]. The conformational changes induced by proline substitution may affect the receptor's ability to undergo the structural transitions required for Gs protein activation and cyclic adenosine monophosphate generation [11]. This could result in reduced antidiuretic potency compared to native vasopressin.

The antidiuretic activity of [4-proline]arginine vasopressin has been measured at 91 ± 4 units per milligram, representing a significant reduction compared to native vasopressin [4]. This decreased activity likely reflects both reduced binding affinity and altered intrinsic activity at V2 receptors. The conformational constraints imposed by proline may interfere with the precise molecular interactions required for optimal V2 receptor activation.

Oxytocin Receptor Crossreactivity Phenomena

The crossreactivity of argipressin, pro(4)- with oxytocin receptors represents an important pharmacological consideration given the structural similarities between vasopressin and oxytocin receptor subtypes [3] [13]. Oxytocin receptors share approximately 40-50% sequence homology with vasopressin receptors and can bind vasopressin analogs with varying degrees of affinity [14].

Native arginine vasopressin binds to oxytocin receptors with a dissociation constant of 1.65 nanomolar, demonstrating significant crossreactivity [3]. The structural basis for this crossreactivity lies in the conserved acidic residues at positions 1.35 and 2.65, which anchor the arginine-8 residue of vasopressin analogs [15]. In oxytocin receptors, these positions contain glutamate-42 and aspartate-100, identical to the corresponding residues in V2 receptors [15].

The proline substitution at position 4 may alter the crossreactivity profile with oxytocin receptors compared to native vasopressin [14]. The conformational constraints imposed by proline could affect the spatial orientation of key contact residues, potentially reducing the affinity for oxytocin receptors. This would be pharmacologically advantageous, as reduced oxytocin receptor crossreactivity could minimize unwanted effects on uterine contractility and milk ejection.

Functional studies of related position-4 modified analogs have demonstrated that some compounds exhibit antagonist rather than agonist activity at oxytocin receptors [6]. The d[Cha4]AVP analog, for example, shows weak antagonist properties at oxytocin receptors with a pKB value of 6.31 [6]. This shift from agonist to antagonist activity with position-4 modifications suggests that proline substitution might similarly alter the functional response at oxytocin receptors.

The molecular determinants of oxytocin receptor selectivity involve residues that differ from those in vasopressin receptors [15]. The oxytocin receptor contains specific amino acids in the first extracellular loop that confer selectivity for oxytocin over vasopressin [16]. Position-4 modifications in vasopressin analogs may interact differently with these selectivity determinants, potentially reducing crossreactivity.

Divalent cation binding sites in oxytocin receptors also influence the binding of vasopressin analogs [15]. Magnesium ions enhance the binding affinity of oxytocin to its receptor through coordination with the acidic residues at positions 1.35 and 2.65 [15]. The conformational changes induced by proline substitution at position 4 might affect the geometry of these cation binding sites, potentially altering the metal ion-dependent binding enhancement.

Molecular Determinants of Receptor Subtype Specificity

The molecular determinants governing the receptor subtype specificity of argipressin, pro(4)- involve complex interactions between the modified peptide structure and specific amino acid residues within each receptor subtype [5] [9]. The primary determinants can be categorized into several key structural elements that collectively define the binding specificity and functional selectivity of position-4 modified analogs.

The hydrophobic binding pocket formed by transmembrane domains represents the most critical determinant of receptor subtype specificity [5]. This pocket, particularly the region defined by positions 4.61 and 5.35 in the Ballesteros-Weinstein numbering system, shows significant variation among receptor subtypes. V1a receptors contain tyrosine and serine at these positions, creating a polar environment, while V1b receptors have valine and proline, forming a more hydrophobic pocket [5]. V2 receptors show intermediate characteristics, and oxytocin receptors present their own unique combination of residues.

The conformational constraints imposed by proline substitution at position 4 interact differentially with these varied pocket architectures [10]. The rigid cyclic structure of proline restricts peptide flexibility and may favor specific backbone conformations that are more compatible with certain receptor subtypes. Nuclear magnetic resonance studies have demonstrated that proline incorporation can promote cis peptide bond formation and reduce overall conformational flexibility [10].

Electrostatic interactions also contribute significantly to receptor subtype specificity [9]. The conserved acidic residues at positions 1.35 and 2.65 across all receptor subtypes provide anchoring points for the basic arginine-8 residue of vasopressin analogs [9]. However, the precise geometry of these electrostatic interactions may be altered by the conformational changes induced by proline substitution, leading to differential effects on binding affinity and receptor activation.

The extracellular loop regions of the receptors provide additional selectivity determinants [9]. The second extracellular loop, in particular, shows significant sequence variation among receptor subtypes and can influence both ligand binding and receptor activation [9]. Position-4 modifications may alter the peptide's interaction with these extracellular domains, contributing to the observed selectivity profiles.

G protein coupling specificity represents another layer of molecular determinism [7]. V1a and V1b receptors couple to Gq/11 proteins and activate phospholipase C, while V2 and oxytocin receptors couple to Gs proteins and activate adenylyl cyclase [7]. The conformational changes induced by proline substitution may differentially affect these coupling mechanisms, leading to altered intrinsic activity at different receptor subtypes even when binding affinity is preserved.

The toggle switch mechanism involving tryptophan residues at position 6.48 provides a critical activation determinant [11]. This conserved tryptophan undergoes conformational changes upon receptor activation, and its interaction with bound ligands can influence both binding affinity and functional activity [11]. The altered geometry imposed by proline substitution at position 4 may affect these toggle switch interactions differently across receptor subtypes.

Receptor internalization and desensitization mechanisms also show subtype-specific patterns that may be influenced by position-4 modifications [17]. The structural changes induced by proline substitution could affect the receptor's interaction with arrestin proteins and other regulatory factors, leading to differential receptor trafficking and signaling duration across subtypes.

XLogP3

Sequence

Dates

Explore Compound Types